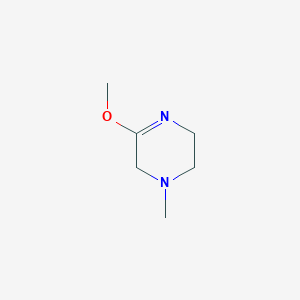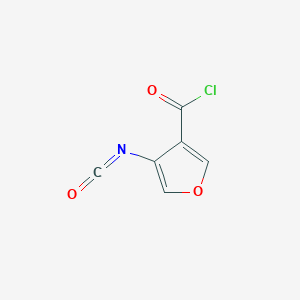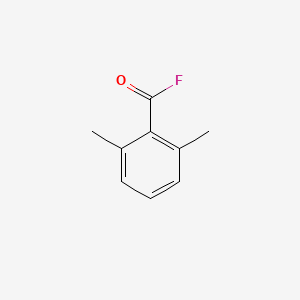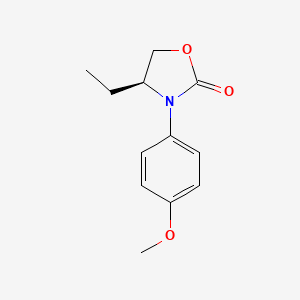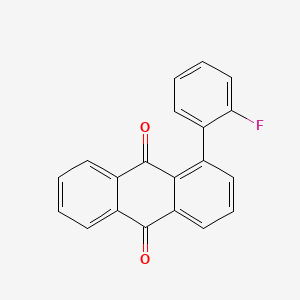
Anthraquinone, 1-(o-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthraquinone, 1-(o-fluorophenyl)- is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as medicine, dye production, and organic electronics
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anthraquinone, 1-(o-fluorophenyl)- typically involves the introduction of a fluorophenyl group into the anthraquinone structure. This can be achieved through various synthetic routes, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halide) on the anthraquinone ring with a fluorophenyl group under basic conditions.
Friedel-Crafts Acylation: This method involves the acylation of anthraquinone with a fluorophenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of Anthraquinone, 1-(o-fluorophenyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
化学反応の分析
Types of Reactions: Anthraquinone, 1-(o-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The fluorophenyl group can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halides and organometallic compounds are used under basic or acidic conditions.
Major Products:
Oxidation Products: Quinone derivatives with enhanced electron-accepting properties.
Reduction Products: Hydroquinone derivatives with increased electron-donating properties.
Substitution Products: Compounds with additional functional groups, enhancing their chemical versatility.
科学的研究の応用
Anthraquinone, 1-(o-fluorophenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of Anthraquinone, 1-(o-fluorophenyl)- involves its interaction with various molecular targets and pathways:
類似化合物との比較
Anthraquinone, 1-(o-fluorophenyl)- can be compared with other anthraquinone derivatives to highlight its uniqueness:
特性
CAS番号 |
20760-62-7 |
|---|---|
分子式 |
C20H11FO2 |
分子量 |
302.3 g/mol |
IUPAC名 |
1-(2-fluorophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11FO2/c21-17-11-4-3-6-12(17)13-9-5-10-16-18(13)20(23)15-8-2-1-7-14(15)19(16)22/h1-11H |
InChIキー |
AABZSRJXKLCYMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


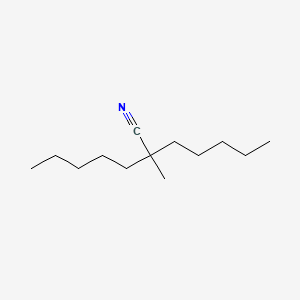


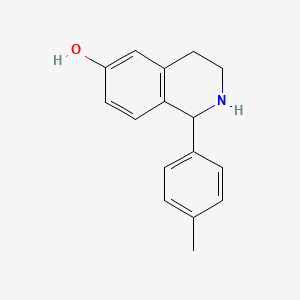

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
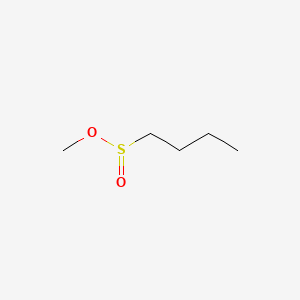
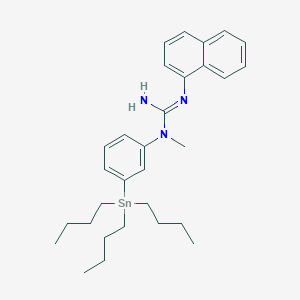

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
